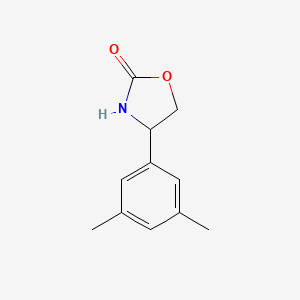
4-(3,5-Dimethylphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. This compound is characterized by its oxazolidin-2-one core structure, which is substituted with a 3,5-dimethylphenyl group. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.
作用機序
Target of Action
It is known that oxazolidin-2-ones, a class of compounds to which 4-(3,5-dimethylphenyl)oxazolidin-2-one belongs, have been used as antibacterial agents .
Mode of Action
Oxazolidin-2-ones, in general, have a unique mechanism of action . They are known to inhibit bacterial protein synthesis , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the potential antibacterial activity of oxazolidin-2-ones , it can be inferred that this compound might affect the protein synthesis pathway in bacteria.
Result of Action
Given the potential antibacterial activity of oxazolidin-2-ones , it can be inferred that this compound might inhibit bacterial protein synthesis, leading to the death of the bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions to form the oxazolidinone ring. Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius rearrangement to achieve intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to improve the efficiency of the process, reducing reaction times and enhancing product yield .
化学反応の分析
Types of Reactions
4-(3,5-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different structural analogs.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in different applications.
科学的研究の応用
4-(3,5-Dimethylphenyl)oxazolidin-2-one has significant applications in scientific research:
Industry: The compound is utilized in the synthesis of various fine chemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidinone with a different substitution pattern.
Linezolid: A well-known oxazolidinone antibiotic used clinically.
Uniqueness
4-(3,5-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution with a 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
4-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJSDWTVETXNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2COC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














